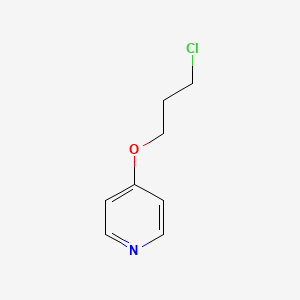
4-(3-Chloropropoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropropoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom The compound this compound is characterized by the presence of a chloropropoxy group attached to the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropoxy)pyridine typically involves the reaction of 4-hydroxypyridine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxypyridine is replaced by the 3-chloropropoxy group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like acetone or dimethylformamide (DMF) for several hours to achieve a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 4-(3-Chloropropoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The pyridine ring can undergo oxidation reactions to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of corresponding amines or other reduced products.
科学研究应用
4-(3-Chloropropoxy)pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-Chloropropoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
相似化合物的比较
2-Chloropyridine: A halogenated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another halogenated pyridine with applications in medicinal chemistry.
4-Chloropyridine: Similar to 4-(3-Chloropropoxy)pyridine but lacks the propoxy group.
Uniqueness: this compound is unique due to the presence of the chloropropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in synthetic chemistry .
属性
CAS 编号 |
752183-62-3 |
|---|---|
分子式 |
C8H10ClNO |
分子量 |
171.62 g/mol |
IUPAC 名称 |
4-(3-chloropropoxy)pyridine |
InChI |
InChI=1S/C8H10ClNO/c9-4-1-7-11-8-2-5-10-6-3-8/h2-3,5-6H,1,4,7H2 |
InChI 键 |
IGABTNWANZHETN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


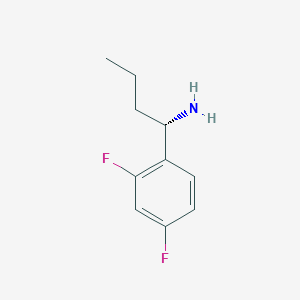
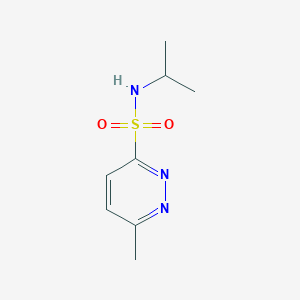
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)
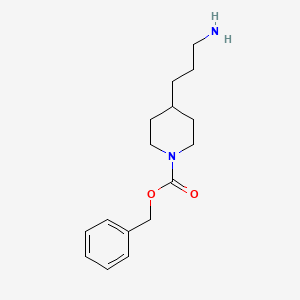
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
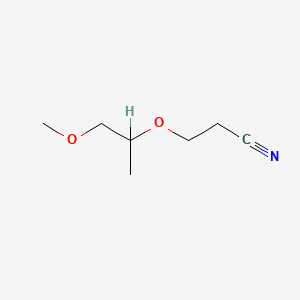
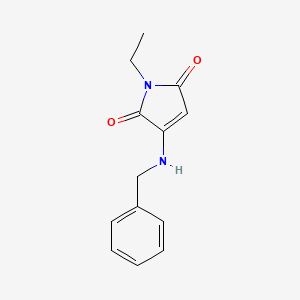
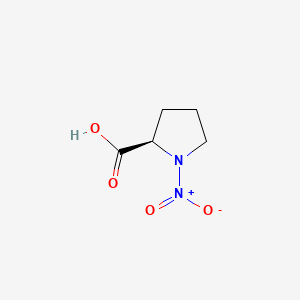
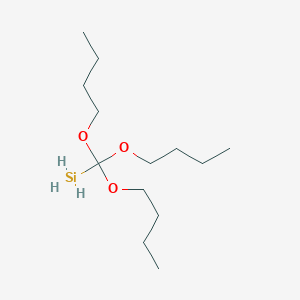
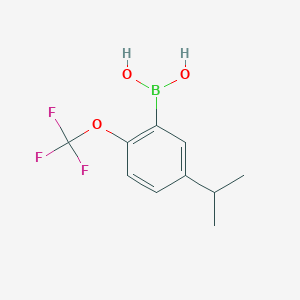
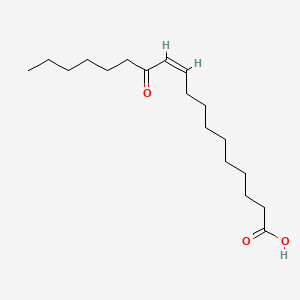
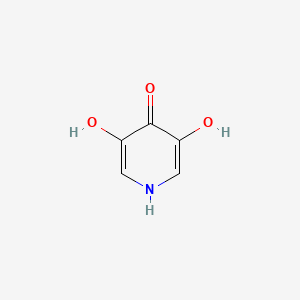
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
